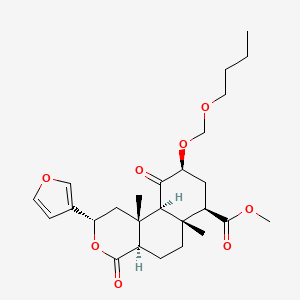
salvinorin B butoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B butoxymethyl ether: is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, which makes it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and has increased affinity and potency at the kappa-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvinorin B butoxymethyl ether is synthesized from salvinorin B. The synthesis involves the modification of the salvinorin B structure to introduce the butoxymethyl ether group. This process typically involves the use of specific reagents and conditions to achieve the desired modification .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a basis for potential scale-up. The process would likely involve optimizing reaction conditions and scaling up the synthesis to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Salvinorin B butoxymethyl ether undergoes various chemical reactions, including substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired modifications .
Common Reagents and Conditions:
Major Products Formed: The major product formed from these reactions is this compound itself. The introduction of the butoxymethyl ether group enhances the compound’s potency and duration of action at the kappa-opioid receptor .
Scientific Research Applications
Salvinorin B butoxymethyl ether has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Salvinorin B butoxymethyl ether exerts its effects primarily through its interaction with the kappa-opioid receptor. It acts as a potent agonist at this receptor, leading to various physiological effects. The compound’s mechanism of action involves binding to the kappa-opioid receptor and activating specific molecular pathways that result in its pharmacological effects .
Comparison with Similar Compounds
Salvinorin A: The natural product from which salvinorin B butoxymethyl ether is derived.
Salvinorin B methoxymethyl ether: Another semi-synthetic analogue with similar properties but different modifications to the salvinorin B structure.
Ethoxymethyl ether Salvinorin B: A related compound with modifications that enhance its potency and duration of action.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its potency and duration of action at the kappa-opioid receptor. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H36O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(butoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H36O8/c1-5-6-10-32-15-33-19-12-18(23(28)30-4)25(2)9-7-17-24(29)34-20(16-8-11-31-14-16)13-26(17,3)22(25)21(19)27/h8,11,14,17-20,22H,5-7,9-10,12-13,15H2,1-4H3/t17-,18-,19-,20-,22-,25-,26-/m0/s1 |
InChI Key |
SWDPRRWCLDGMFD-VHPHCEBOSA-N |
Isomeric SMILES |
CCCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


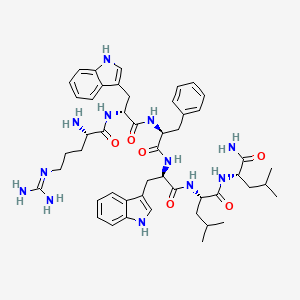
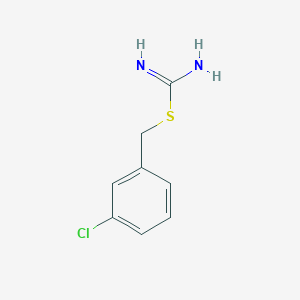
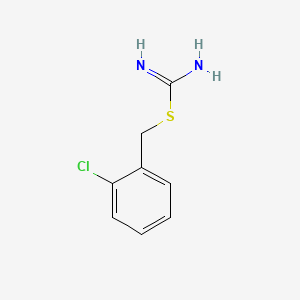
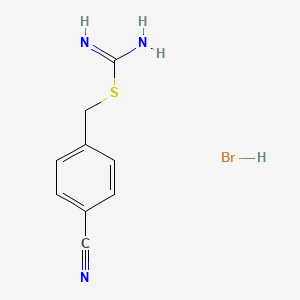

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
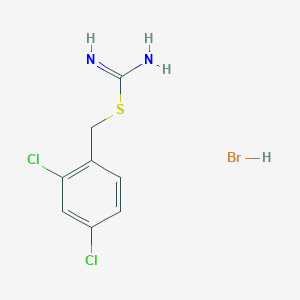
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
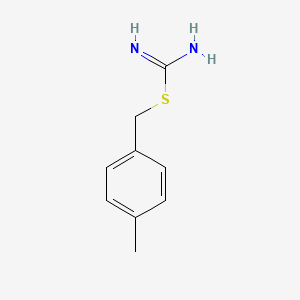
![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
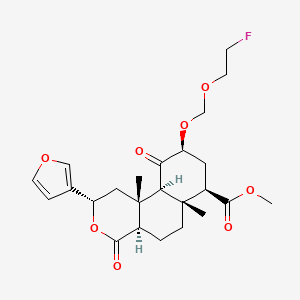
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
